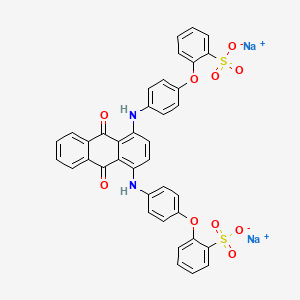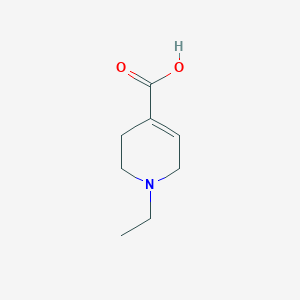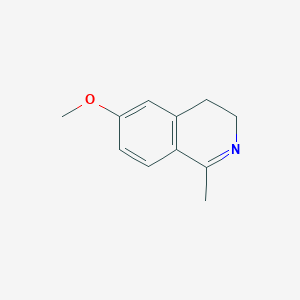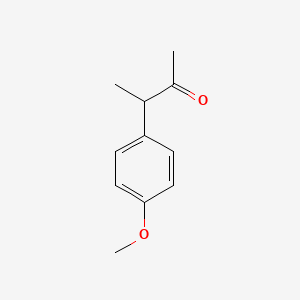
3-(4-Methoxyphenyl)butan-2-one
描述
作用机制
Target of Action
3-(4-Methoxyphenyl)butan-2-one, also known as Anisylacetone, is a compound that has been used as a flavoring agent It’s worth noting that similar compounds have been found to interact with various targets, such as monoamine neurotransmitters .
Mode of Action
It’s suggested that similar compounds can increase the concentrations of monoamine neurotransmitters, such as serotonin and dopamine, in the synaptic cleft through the inhibition of cytoplasmic membrane monoamine reuptake transporters .
Biochemical Pathways
Related compounds have been shown to interfere with cell signaling pathways and suppress the hyper-expression of cell signaling molecules of the inflammatory pathway .
Pharmacokinetics
The safety assessment of similar aromatic ketones suggests that they are generally safe for consumption at certain levels .
Result of Action
Related compounds have been found to have anti-inflammatory effects, reducing inflammatory response and down-regulating biochemical as well as molecular markers of inflammation .
Action Environment
It’s worth noting that the compound’s stability and conditions of use have been assessed in the context of its use as a flavoring additive .
生化分析
Biochemical Properties
The biochemical properties of 3-(4-Methoxyphenyl)butan-2-one are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have an intensely sweet, floral, fruity odor and cherry–raspberry flavor at low concentrations .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a clear colorless to pale yellow liquid with a boiling point of 319.8° C at 760 mmHg .
Dosage Effects in Animal Models
Related compounds such as zingerone have been studied in animal models, showing protective effects against liver inflammation induced by antibiotic-mediated endotoxemia .
Metabolic Pathways
It is likely that this compound is metabolized by various enzymes and interacts with various cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using homogeneous or heterogeneous Lewis or Brønsted acid catalysts . This method, however, often results in side products due to transalkylation, isomerization, polyalkylation, and polymerization reactions .
Another efficient synthetic route is the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This method involves dehydrogenation, aldol condensation, and hydrogenation reactions .
Industrial Production Methods: In industrial settings, the compound is typically produced using the Friedel-Crafts alkylation method due to its scalability. the one-pot tandem synthesis method is gaining traction due to its higher efficiency and lower waste production .
化学反应分析
Types of Reactions: 3-(4-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
科学研究应用
3-(4-Methoxyphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of obesity and metabolic disorders.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant raspberry-like aroma.
相似化合物的比较
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone): Similar in structure but with a hydroxyl group instead of a methoxy group.
4-(4-Methoxyphenyl)-2-butanone (Anisylacetone): Another similar compound with a slight variation in the position of the functional groups.
Uniqueness: 3-(4-Methoxyphenyl)butan-2-one is unique due to its specific combination of a methoxy group and a butan-2-one structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications, from fragrances to potential therapeutic agents .
属性
IUPAC Name |
3-(4-methoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXLURRBPTXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311768 | |
| Record name | 3-(4-methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7074-12-6 | |
| Record name | NSC245177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


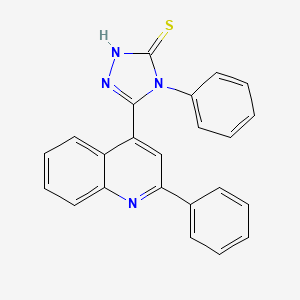
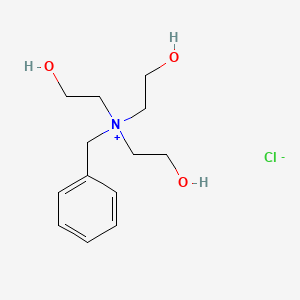
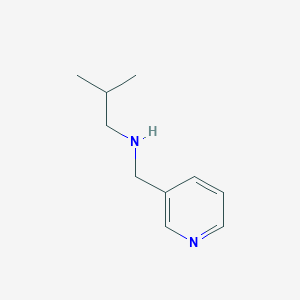
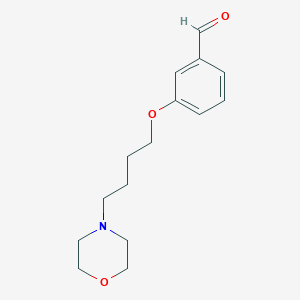
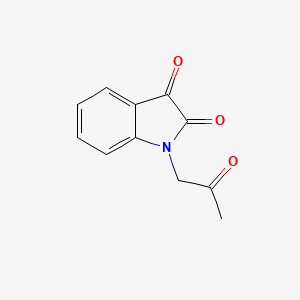
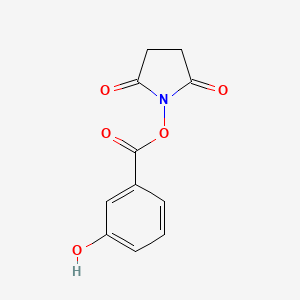
![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)
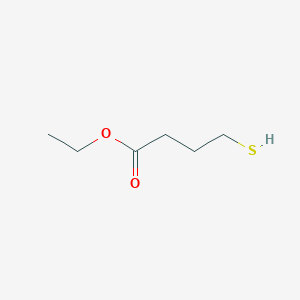
![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)
